Thieno[3,4-d]pyrimidine Exhibits 20% Lower Aromaticity and a Narrower HOMO-LUMO Gap vs. Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine
Topological resonance energy (TRE) calculations demonstrate that thieno[3,4-d]pyrimidine is approximately 20% less aromatic than thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine [1][2]. This difference arises because thieno[3,4-d]pyrimidine possesses only one neutral resonance structure, whereas the other two isomers each possess two [2]. The reduced aromaticity is accompanied by a smaller HOMO-LUMO energy separation, which indicates that thieno[3,4-d]pyrimidine should be more reactive than either of the two remaining isomeric thienopyrimidines [1][2]. Consistent with this prediction, the parent thieno[3,4-d]pyrimidine has never been isolated in its unsubstituted form, whereas thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine are readily isolable and have been synthesized by multiple procedures [2].
| Evidence Dimension | Topological resonance energy (aromaticity) and HOMO-LUMO gap |
|---|---|
| Target Compound Data | Thieno[3,4-d]pyrimidine: ~20% lower TRE; narrower HOMO-LUMO gap; only 1 resonance structure |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine: ~20% higher TRE; wider HOMO-LUMO gap; 2 resonance structures each |
| Quantified Difference | ~20% less aromatic; higher predicted reactivity based on HOMO-LUMO separation |
| Conditions | Topological resonance energy calculation using graph-theoretical method (Jurić et al., 1997) |
Why This Matters
This intrinsic electronic difference directly governs the chemical reactivity and synthetic strategy required for derivatization, meaning researchers cannot assume that reaction conditions optimized for thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine will transfer to thieno[3,4-d]pyrimidine, nor that the biological target engagement profile will be equivalent.
- [1] Jurić, A., Trinajstić, N., & Nikolić, S. (1997). Topological Resonance Energies of Thienopyrimidines. Croatica Chemica Acta, 70(3), 841–846. View Source
- [2] Rashad, A. E. (2002). Synthesis and Reactions of Some Heterocyclic Compounds and Studying Some of Its Applications. Ain Shams University. Reports topological resonance energies of isomeric thienopyrimidines, 20% lower aromaticity for thieno[3,4-d]pyrimidine, isolation failure due to reactivity. View Source
